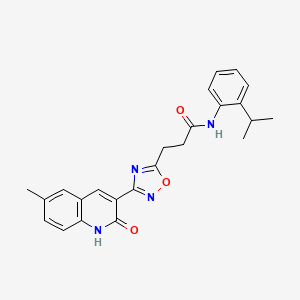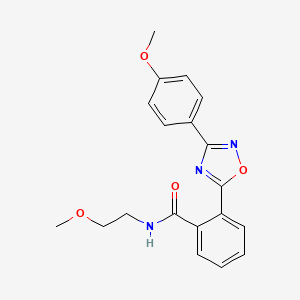
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as ME-143, is a novel small molecule that has been synthesized and studied for its potential applications in cancer research. ME-143 belongs to the class of compounds called oxadiazoles, which have been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of the mitochondrial respiratory chain complex I, which leads to the accumulation of reactive oxygen species (ROS) and the activation of the p53 pathway. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. In addition to its anticancer properties, N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its specificity for cancer cells, which minimizes the potential for off-target effects. However, one limitation of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
Future research on N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further studies could investigate the potential of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in combination with other anticancer agents to enhance its therapeutic effects. Finally, the potential of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide as a diagnostic tool for cancer detection could also be explored.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 4-methoxyphenyl hydrazine with 2-(2-bromoethoxy)benzoyl chloride to form 2-(4-methoxyphenyl)-1-(2-bromoethoxy)-1,2-dihydro-3H-1,2,4-triazole-3-thione. This intermediate is then reacted with ethyl chloroacetate and potassium hydroxide to form N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential as a therapeutic agent in cancer treatment. In vitro studies have shown that N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide induces apoptosis, or programmed cell death, in cancer cells, including breast, lung, and colon cancer cells. N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells and to sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-12-11-20-18(23)15-5-3-4-6-16(15)19-21-17(22-26-19)13-7-9-14(25-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPFSJXAVGKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
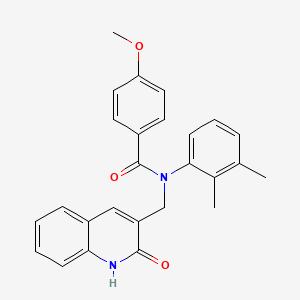
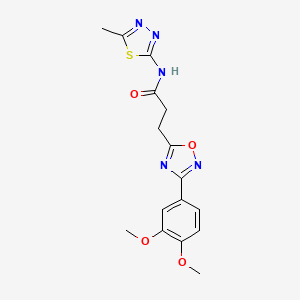
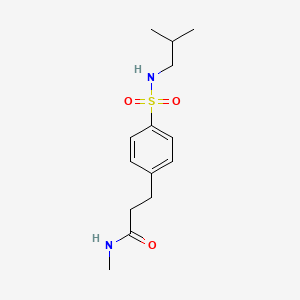
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)

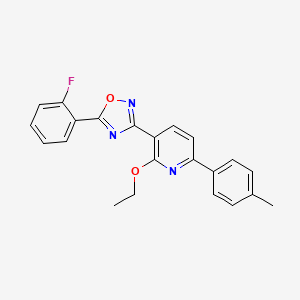
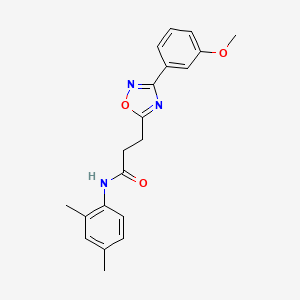
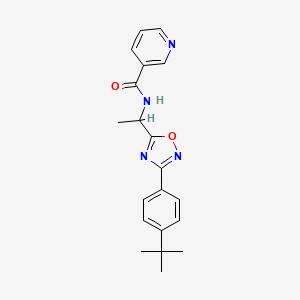
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
